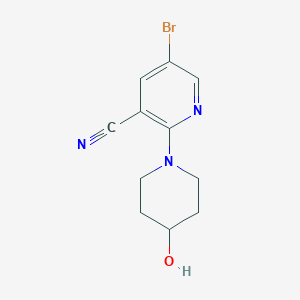
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile
概要
説明
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a hydroxypiperidinyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile typically involves the following steps:
Piperidinylation: The attachment of the hydroxypiperidinyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine .
科学的研究の応用
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties
作用機序
類似化合物との比較
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated heterocyclic compound with potential bioactive properties.
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile: Lacks the bromine atom but shares the hydroxypiperidinyl and nicotinonitrile moieties.
Uniqueness
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is unique due to the presence of both the bromine atom and the hydroxypiperidinyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
生物活性
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the nicotinonitrile moiety and a hydroxypiperidine substituent, which is critical for its biological activity. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 1356074-44-6
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The compound is believed to act on:
- Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotine suggests potential agonistic or antagonistic effects on these receptors, influencing neurotransmission and synaptic plasticity.
- Sigma Receptors : Recent studies indicate that compounds with similar structures can selectively target sigma receptors, which are implicated in various neurological disorders .
Antioxidant Activity
Research has demonstrated that derivatives of nicotinonitrile exhibit significant antioxidant properties. The presence of the hydroxypiperidine group enhances the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory conditions.
Neuroprotective Properties
The compound's interaction with sigma receptors may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases. Studies have indicated that similar compounds can inhibit neuronal apoptosis and promote cell survival under stress conditions .
Research Findings and Case Studies
特性
IUPAC Name |
5-bromo-2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-8(6-13)11(14-7-9)15-3-1-10(16)2-4-15/h5,7,10,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWYJTTYKLUWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















